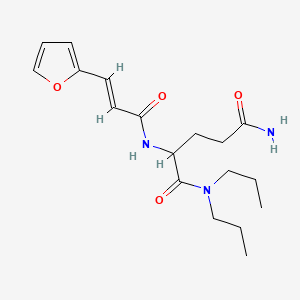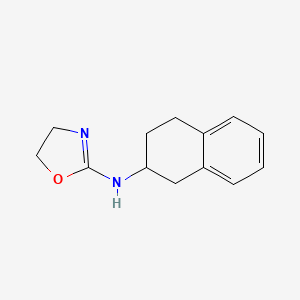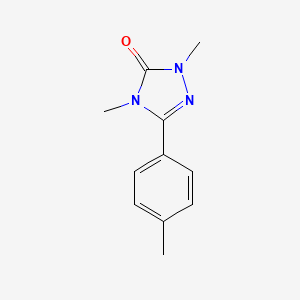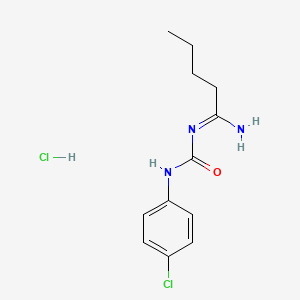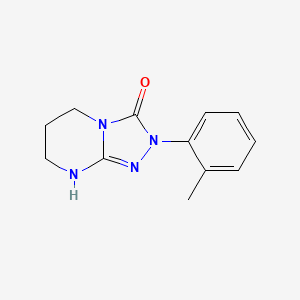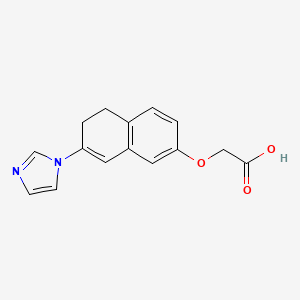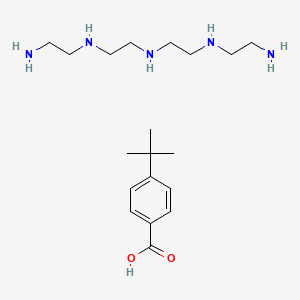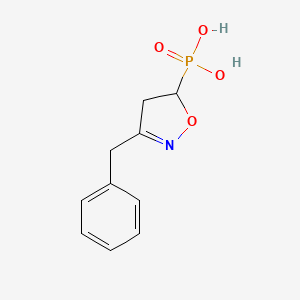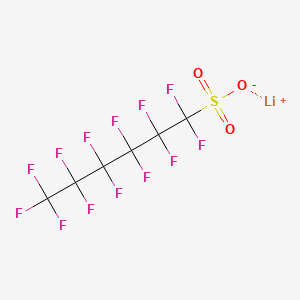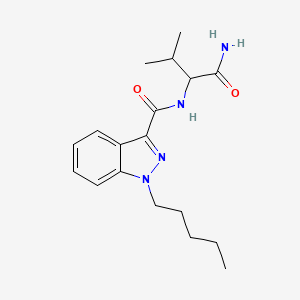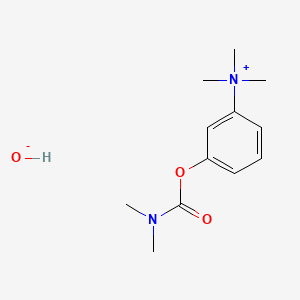
Neostigmine hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neostigmine hydroxide is a cholinesterase inhibitor primarily used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine . Unlike physostigmine, this compound does not cross the blood-brain barrier . This compound works by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the neuromuscular junction, which enhances muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neostigmine hydroxide involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation . The key starting materials include m-Anisidine and Dimethylcarbamoyl chloride . The reaction conditions typically involve the use of toluene as a solvent and triethylamine (TEA) as a base, with catalytic amounts of 4-Dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Neostigmine hydroxide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction is facilitated by cholinesterase and microsomal enzymes in the liver.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: This reaction often involves nucleophilic reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various metabolites that are excreted in the urine . For example, hydrolysis of this compound produces dimethylcarbamic acid and 3-hydroxyphenyltrimethylammonium .
Scientific Research Applications
Neostigmine hydroxide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on neuromuscular diseases and neurotransmission.
Medicine: Widely used in clinical settings to treat myasthenia gravis and reverse muscle relaxants.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Neostigmine hydroxide is a parasympathomimetic, specifically a reversible cholinesterase inhibitor . It binds to the anionic and ester sites of acetylcholinesterase, blocking the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the neuromuscular junction, enhancing muscle contraction . The molecular targets include nicotinic and muscarinic receptors, which are stimulated indirectly by the increased levels of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Physostigmine: Unlike neostigmine hydroxide, physostigmine can cross the blood-brain barrier.
Pyridostigmine: Similar to this compound but has a longer duration of action.
Edrophonium: Used for diagnostic purposes in myasthenia gravis due to its short duration of action.
Uniqueness
This compound is unique in its inability to cross the blood-brain barrier, making it suitable for peripheral applications without central nervous system effects . Its reversible inhibition of acetylcholinesterase also makes it a valuable tool in both clinical and research settings .
Properties
CAS No. |
588-17-0 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydroxide |
InChI |
InChI=1S/C12H19N2O2.H2O/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H2/q+1;/p-1 |
InChI Key |
GTPJMRHVDZUPND-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


